6-(2,6-Difluorophenyl)pyridine-3-boronic Acid Pinacol Ester
Description
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.
Properties
Molecular Formula |
C17H18BF2NO2 |
|---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO2/c1-16(2)17(3,4)23-18(22-16)11-8-9-14(21-10-11)15-12(19)6-5-7-13(15)20/h5-10H,1-4H3 |
InChI Key |
KSJVAIABAASJLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of 6-(2,6-difluorophenyl)pyridine. This process can be achieved through various methods, including:
Palladium-Catalyzed Borylation: This method involves the use of a palladium catalyst, such as Pd(dppf)Cl2, and a boron reagent like bis(pinacolato)diboron (B2Pin2) under inert conditions.
Lithium-Halogen Exchange: Another approach involves the lithium-halogen exchange reaction followed by the addition of a boronic ester.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic reagents such as HCl or acetic acid are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding aryl compound.
Scientific Research Applications
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the formation of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineboronic Acid Pinacol Ester
- 3-Pyridineboronic Acid Pinacol Ester
- 6-Hydroxypyridine-3-boronic Acid Pinacol Ester
Uniqueness
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is unique due to its difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated biaryl compounds, which are important in pharmaceuticals and agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
